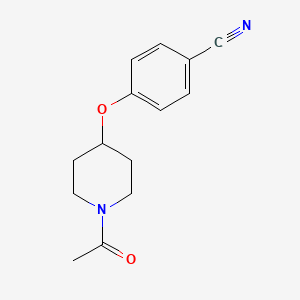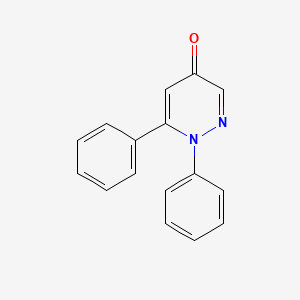
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A is not fully understood, but it is believed to act through the modulation of various signaling pathways. In cancer cells, this compound A has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in cell proliferation and survival. In neurology, this compound A has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms and antioxidant responses. In immunology, this compound A has been shown to modulate the activity of various immune cells, including macrophages and T cells.
Biochemical and physiological effects:
This compound A has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, this compound A has been shown to induce apoptosis and inhibit cell proliferation. In neurology, this compound A has been shown to reduce oxidative stress and inflammation, and improve cognitive function. In immunology, this compound A has been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Zukünftige Richtungen
There are several future directions for the study of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound A for maximum efficacy. In neurology, studies are needed to investigate the potential therapeutic effects of this compound A in other neurodegenerative diseases. In immunology, studies are needed to further elucidate the mechanisms of action of this compound A and its potential applications in autoimmune diseases.
In conclusion, this compound A is a synthetic compound that has shown potential therapeutic properties in various fields of research. Its synthesis method has been optimized for high yield and purity, and its mechanism of action is believed to involve the modulation of various signaling pathways. Further studies are needed to fully understand the potential applications of this compound A in various fields of research.
Synthesemethoden
The synthesis of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A involves the reaction of 3,4-dimethylphenylacetonitrile with dimethylamine, followed by the addition of ethyl chloroformate and sodium hydride. The resulting product is then purified through column chromatography. This synthesis method has been optimized to ensure high yield and purity of this compound A.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and immunology. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer models. In neurology, this compound A has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. In immunology, this compound A has been studied for its ability to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10-5-6-12(7-11(10)2)15-14(18)17-8-13(9-17)16(3)4/h5-7,13H,8-9H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWGMOXVOYATMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)

![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
